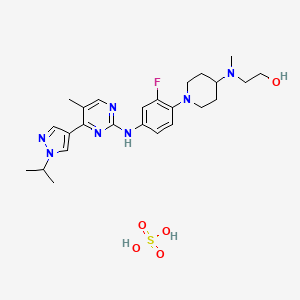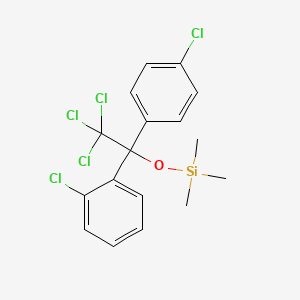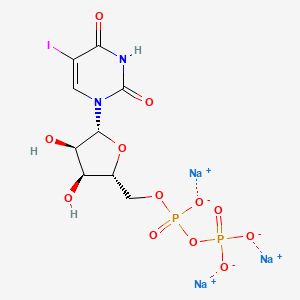
Lamotrigine 5,5-Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is of interest in pharmaceutical research due to its structural and chemical properties, which may influence the efficacy and safety of Lamotrigine.
Métodos De Preparación
The synthesis of Lamotrigine 5,5-Dimer involves the reaction of Lamotrigine with formaldehyde under controlled conditions. The reaction typically takes place in an acidic medium to facilitate the formation of the methylene bridge between two Lamotrigine molecules
Análisis De Reacciones Químicas
Lamotrigine 5,5-Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Aplicaciones Científicas De Investigación
Lamotrigine 5,5-Dimer has several scientific research applications:
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Lamotrigine.
Mecanismo De Acción
The mechanism of action of Lamotrigine 5,5-Dimer is not well understood. it is believed to interact with voltage-sensitive sodium channels and voltage-gated calcium channels in neurons, similar to Lamotrigine . This interaction inhibits the release of excitatory neurotransmitters, which may contribute to its anticonvulsant and mood-stabilizing effects .
Comparación Con Compuestos Similares
Lamotrigine 5,5-Dimer can be compared with other dimer impurities of Lamotrigine, such as:
Lamotrigine 3,3-Dimer: Another dimer impurity with a different structural arrangement.
Lamotrigine N2-Oxide: An oxidized impurity of Lamotrigine.
5-Desamino 5-Oxo-2,5-dihydro Lamotrigine: A reduced impurity of Lamotrigine.
These compounds share similarities in their chemical structure but differ in their specific functional groups and chemical properties. This compound is unique due to the presence of the methylene bridge linking two Lamotrigine molecules, which may influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C19H14Cl4N10 |
|---|---|
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
5-N-[[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(28-18(24)32-30-14)26-7-27-17-15(31-33-19(25)29-17)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |
Clave InChI |
YYLVBYQKECJTBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NCNC3=C(N=NC(=N3)N)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


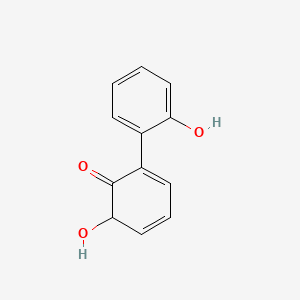
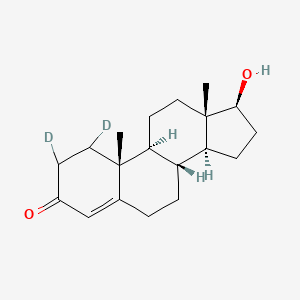
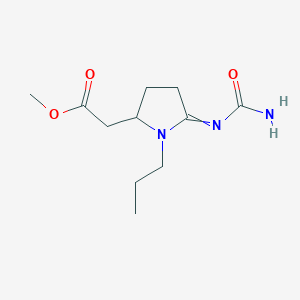
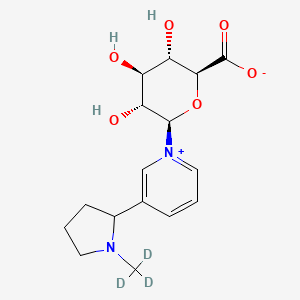
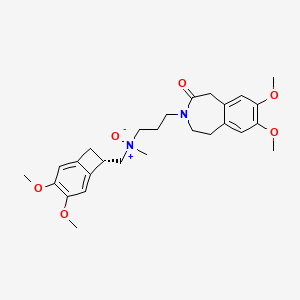
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
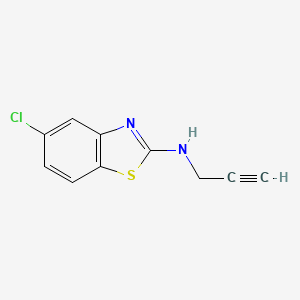

![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
